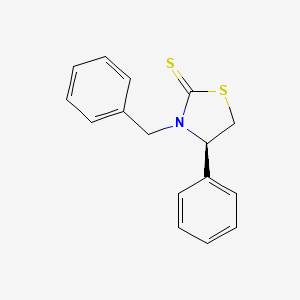![molecular formula C23H18ClF3N2 B13909184 N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline](/img/structure/B13909184.png)
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline is a complex organic compound that features an indole core, a chlorophenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that involves the generation of a trifluoromethyl radical and its subsequent addition to the desired position on the molecule .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The indole core can be oxidized to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of a nitro group can yield aniline derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s indole core is a common motif in biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The indole core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
N-[(2-chlorophenyl)methyl]-2-(trifluoromethyl)aniline: This compound shares the chlorophenyl and trifluoromethyl groups but lacks the indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with significant biological activity.
Uniqueness
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline is unique due to the combination of its indole core, chlorophenyl group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H18ClF3N2 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C23H18ClF3N2/c1-14-21(18-7-3-5-9-20(18)28-14)22(17-6-2-4-8-19(17)24)29-16-12-10-15(11-13-16)23(25,26)27/h2-13,22,28-29H,1H3 |
InChI Key |
XWMXPHJJWXCXGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=C3Cl)NC4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-(trifluoromethyl)bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylate](/img/structure/B13909107.png)



![6-Bromo-8-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13909129.png)
![8-Chloro-1H-pyrido[3,4-D]pyrimidine-2,4-dione](/img/structure/B13909144.png)
![3-methyl-5-[(8R)-8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-1,2,4-thiadiazole;hydrochloride](/img/structure/B13909145.png)

![(1R,7S,8R,9R)-9-[(3E)-4-carboxypenta-1,3-dienyl]-7-hydroxy-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-ene-4-carboxylic acid](/img/structure/B13909157.png)




